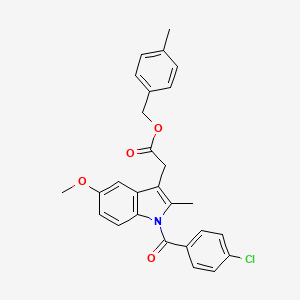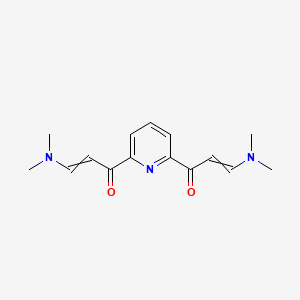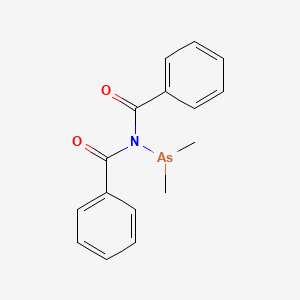
N-Benzoyl-N-(dimethylarsanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-N-(dimethylarsanyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group and a dimethylarsanyl group attached to the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-(dimethylarsanyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is known for its efficiency, eco-friendliness, and high yield.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-N-(dimethylarsanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-N-(dimethylarsanyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzamide derivatives.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Benzoyl-N-(dimethylarsanyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Benzoyl-N-(dimethylarsanyl)benzamide include:
- Benzamide
- N-Benzylbenzamide
- N-(Pyrimidin-2-yl)benzamide
Uniqueness
This compound is unique due to the presence of the dimethylarsanyl group, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives, which may lack this specific functional group.
Eigenschaften
CAS-Nummer |
63787-82-6 |
|---|---|
Molekularformel |
C16H16AsNO2 |
Molekulargewicht |
329.22 g/mol |
IUPAC-Name |
N-benzoyl-N-dimethylarsanylbenzamide |
InChI |
InChI=1S/C16H16AsNO2/c1-17(2)18(15(19)13-9-5-3-6-10-13)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
RRFMVGWBIUXKRY-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)N(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



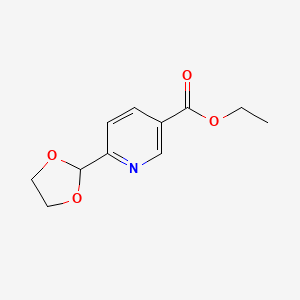
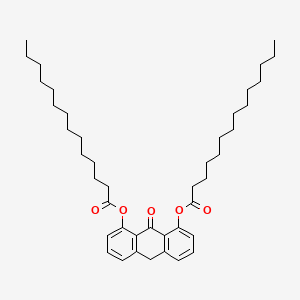
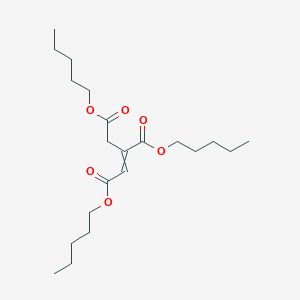
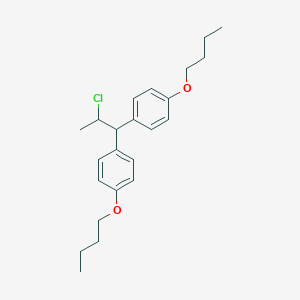


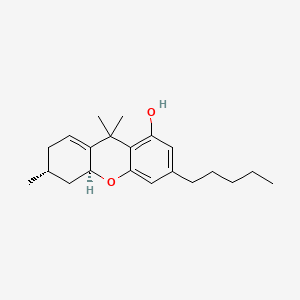
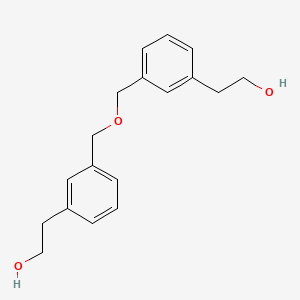
![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)

